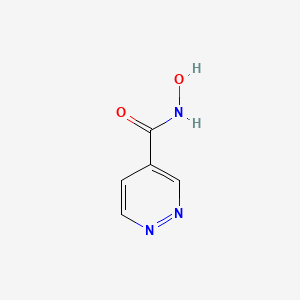![molecular formula C20H17NO2 B13110950 2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione CAS No. 92763-82-1](/img/structure/B13110950.png)
2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a naphthoisoindole core with a tert-butyl group at the 2-position
Métodos De Preparación
The synthesis of 2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the isoindole moiety. One common synthetic route involves the condensation of naphthalene-2,3-dicarboxylic anhydride with tert-butylamine, followed by cyclization to form the isoindole ring. The reaction conditions often include the use of solvents such as toluene or xylene and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Análisis De Reacciones Químicas
2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced isoindole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction results in the formation of hydroisoindole compounds .
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has indicated that isoindole derivatives possess various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other proteins, leading to modulation of cellular processes. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione can be compared with other isoindole derivatives, such as:
2-Butyl-5-nitro-isoindole-1,3-dione: This compound has a similar isoindole core but differs in the substituents, which can lead to different biological activities and applications.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole: This compound features a triazinoindole structure with a tert-butyl group, highlighting the structural diversity within isoindole derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Propiedades
Número CAS |
92763-82-1 |
|---|---|
Fórmula molecular |
C20H17NO2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-tert-butylnaphtho[2,3-f]isoindole-5,10-dione |
InChI |
InChI=1S/C20H17NO2/c1-20(2,3)21-10-12-8-16-17(9-13(12)11-21)19(23)15-7-5-4-6-14(15)18(16)22/h4-11H,1-3H3 |
Clave InChI |
OTZLBQIGPGWKQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


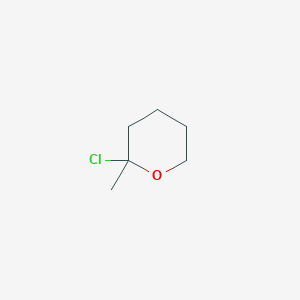
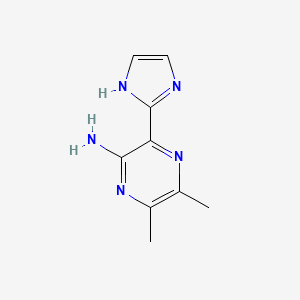
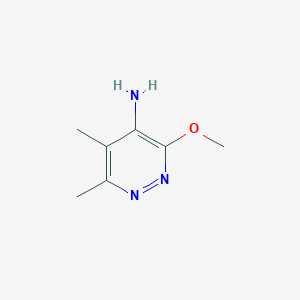
![2-(2-Ethylhexyl)-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13110908.png)
![Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13110912.png)
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13110915.png)
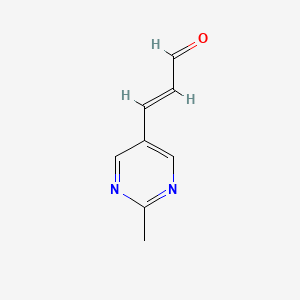
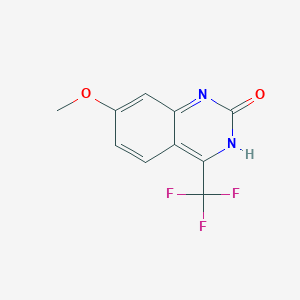
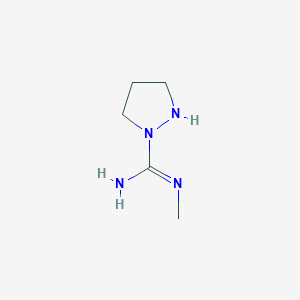
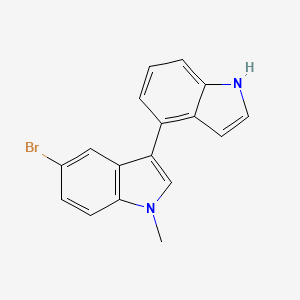
![2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B13110946.png)
